N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in treating chronic pain. It is a member of the thiophene family of compounds, which are known for their potent analgesic properties. EMA401 has been shown to be effective in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Wirkmechanismus
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide works by blocking the activity of the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, this compound reduces the activity of pain-sensing neurons, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of pain-sensing neurons, leading to a reduction in pain. It has also been shown to reduce inflammation, which is a common cause of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are also some limitations to its use. This compound is a relatively new compound, and its safety and efficacy in humans are still being studied. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide. One area of interest is in its potential use in treating neuropathic pain, which is a common type of chronic pain that is often difficult to treat. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to better understand its mechanism of action. Finally, there is interest in developing new compounds that are based on the structure of this compound, in order to improve its potency and selectivity.
Synthesemethoden
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The process begins with the synthesis of 2-bromo-5-methylthiophene, which is then reacted with ethyl propargyl ether to form 2-ethynyl-5-methylthiophene. This compound is then reacted with N-methyl-N-phenylprop-2-yn-1-amine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential use in treating chronic pain. It works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, this compound has been shown to reduce pain in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFAADMGZVOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.